molecular formula C24H30ClN3O4S B11343975 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11343975
M. Wt: 492.0 g/mol
InChI Key: ZUFPXQKZMZEGRH-UHFFFAOYSA-N
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Description

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine and piperazine rings, followed by the introduction of the sulfonyl group and the methanone moiety. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl piperazine, and various sulfonylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Uniqueness

What sets {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone apart from similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H30ClN3O4S/c1-32-23-8-3-2-7-22(23)26-13-15-27(16-14-26)24(29)20-9-11-28(12-10-20)33(30,31)18-19-5-4-6-21(25)17-19/h2-8,17,20H,9-16,18H2,1H3

InChI Key

ZUFPXQKZMZEGRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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